

Structural Validation Guide: 5-Chloro-1-ethyl-3-vinyl-1H-pyrazole

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Compound of Interest

Compound Name: 5-Chloro-1-ethyl-3-vinyl-1H-pyrazole

Cat. No.: B11917765

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CAS: 1278588-27-4 | Formula: C₇H₉ClN₂ | M.W.: 156.61[1]

Executive Summary

In the development of pyrazole-based pharmacophores, the regioselectivity of N-alkylation is a notorious variable. For **5-Chloro-1-ethyl-3-vinyl-1H-pyrazole** (Target Compound), the primary structural risk is the formation of its regioisomer, 3-Chloro-1-ethyl-5-vinyl-1H-pyrazole.

Standard LC-MS and 1D ¹H NMR are often insufficient to distinguish these isomers due to their identical mass and similar chemical shifts. This guide details a self-validating spectroscopic protocol relying on 2D NOESY/ROESY NMR to definitively assign the N1-substituent position relative to the C5-chlorine atom, ensuring the integrity of downstream biological data.

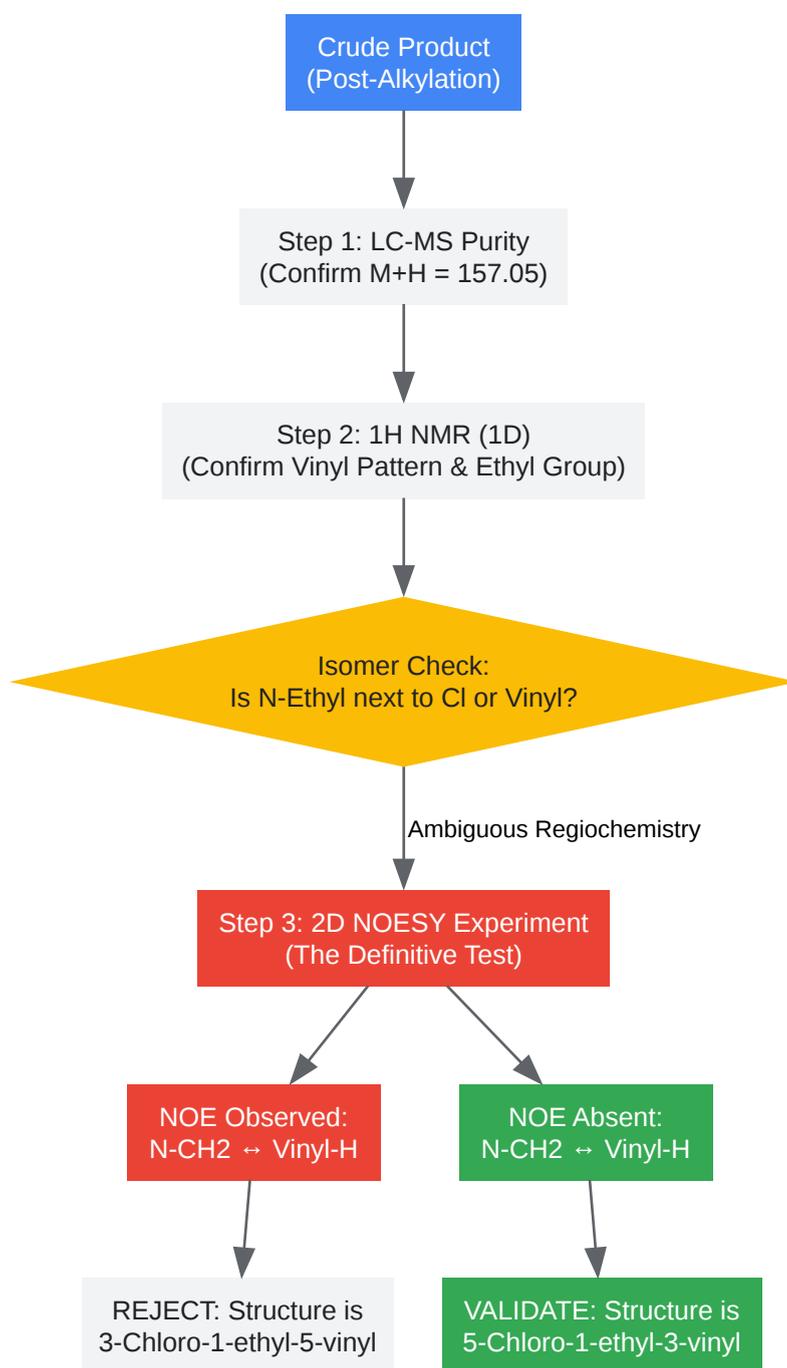
The Structural Challenge: Target vs. Isomer

The ambiguity arises from the tautomeric nature of the precursor (3(5)-chloro-5(3)-vinyl-1H-pyrazole). Upon ethylation, two products are possible.[2][3][4][5] Distinguishing them requires proving the spatial proximity of the N-ethyl group to the C5-substituent.

Feature	Target Compound (5-Chloro)	Critical Impurity (5-Vinyl Isomer)
Structure	5-Cl, 1-Et, 3-Vinyl	3-Cl, 1-Et, 5-Vinyl
C5 Substituent	Chlorine (Atom, no protons)	Vinyl Group (Contains protons)
N1-Ethyl Proximity	Close to Chlorine	Close to Vinyl Protons
NOE Signal	Silent (No H at C5)	Strong (N-Et ↔ Vinyl H)

Validation Workflow

The following diagram outlines the logical decision tree for validating the structure.



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Figure 1: Decision tree for distinguishing the 5-chloro target from the 5-vinyl regioisomer.

Detailed Experimental Protocols

Tier 1: 1D ¹H NMR (Connectivity Check)

Objective: Confirm the presence of the vinyl group and the N-ethyl handle.

- Solvent: CDCl_3 (preferred) or DMSO-d_6 .^[6]
- Key Signals:
 - Vinyl Group: Look for the characteristic AMX or ABC pattern.
 - ~6.6 ppm (dd, 1H, =CH-Py)
 - ~5.3 & 5.8 ppm (dd, 2H, =CH₂)
 - Coupling Constants:
Hz,
Hz.
 - N-Ethyl:
 - ~4.1 ppm (q, 2H, N-CH₂)
 - ~1.4 ppm (t, 3H, CH₃)
 - Py-H4: Singlet (or weak doublet) around
6.2–6.5 ppm.

Tier 2: 2D NOESY (Regiochemistry Proof)

Objective: Prove the N-Ethyl group is adjacent to Chlorine (silent) and not the Vinyl group.

- Method: Phase-sensitive NOESY.
- Mixing Time: 500 ms.
- Analysis:
 - Locate the N-CH₂ quartet (
4.1 ppm).

- Check for cross-peaks at the Vinyl proton frequencies (5.3–6.6 ppm).
- Interpretation:
 - Target (5-Cl): The N-Ethyl group is spatially distant from the C3-Vinyl group. NO CROSS-PEAK should be observed.
 - Isomer (5-Vinyl): The N-Ethyl group is spatially adjacent to the C5-Vinyl group. STRONG CROSS-PEAK will be observed.

Tier 3: ^{13}C NMR & HMBC (Secondary Confirmation)

If NOESY is inconclusive (e.g., due to relaxation issues), use HMBC.

- Target (5-Cl): The N-CH₂ protons will show a ^3J correlation to C5 (the carbon bearing Cl). C5 typically resonates upfield (125-130 ppm) compared to a C-Vinyl carbon.
- Isomer (5-Vinyl): The N-CH₂ protons will show a ^3J correlation to C5 (the carbon bearing Vinyl). This C5 will likely be further downfield due to conjugation.

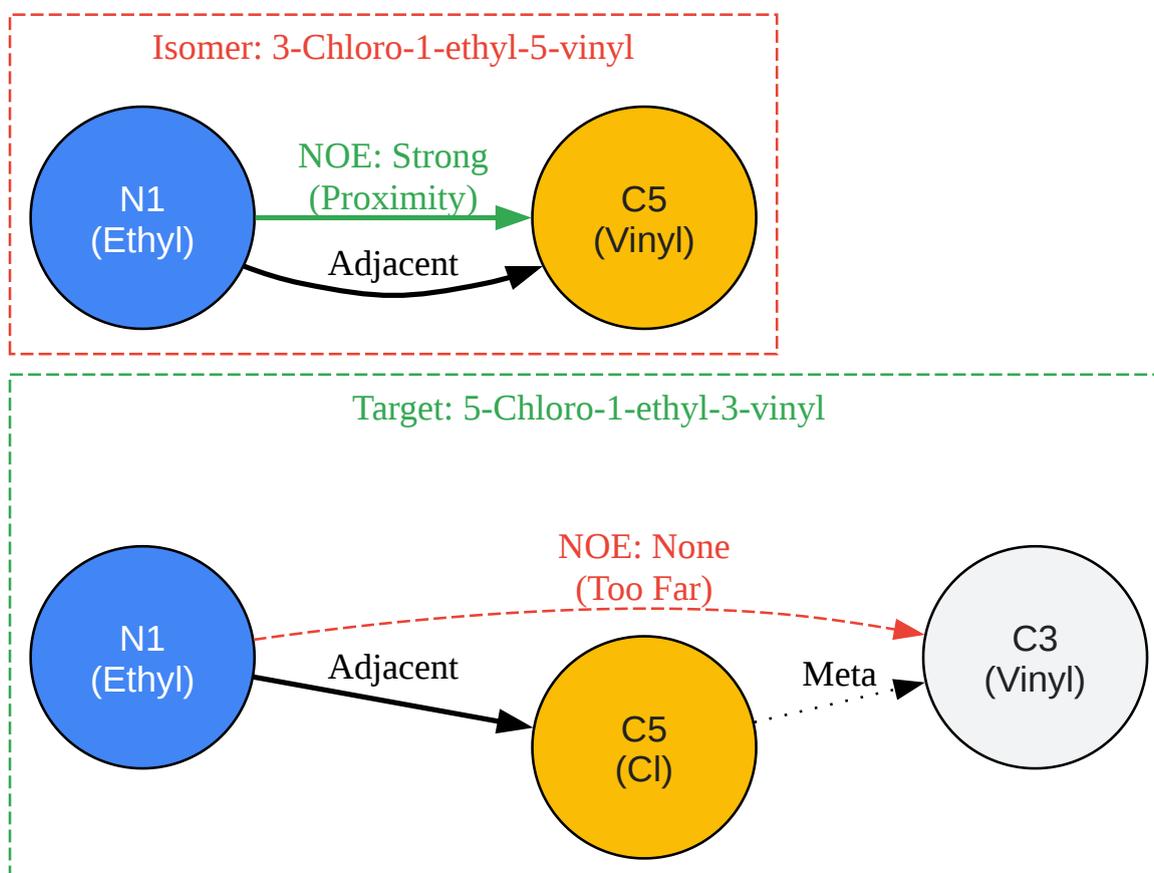
Comparative Performance Guide

This section compares the "performance" of the validation methods. Why choose NOESY over simple chemical shift prediction?

Method	Confidence Level	Cost/Time	Limitation
1D ¹ H NMR Only	Low	Low (<15 min)	Ambiguous. Chemical shift prediction software often fails to accurately predict the subtle shielding effects of Cl vs. Vinyl on the N-ethyl group.
LC-MS / HRMS	Low	Low (<10 min)	Blind. Cannot distinguish regioisomers (same mass, similar polarity).
2D NOESY	High (Gold Standard)	Medium (1-2 hrs)	Requires careful parameter setup (mixing time). Self-validating: The absence of a signal is proof only if the experiment is valid (check positive controls).
X-Ray Crystallography	Absolute	High (Days/Weeks)	Requires a single crystal. Often overkill for routine intermediate validation.

Visualizing the Regiochemistry Logic

The diagram below illustrates the spatial relationships that dictate the NOE signals.



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Figure 2: Spatial proximity logic. In the target molecule (left), the N-ethyl group is adjacent to Chlorine (no protons), resulting in no NOE to the vinyl group.

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